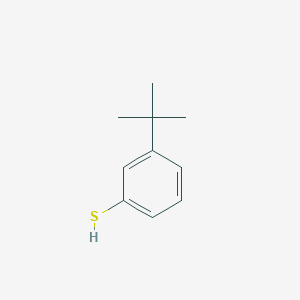

3-tert-Butylthiophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBAYVMQQFJSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597254 | |

| Record name | 3-tert-Butylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15084-61-4 | |

| Record name | 3-tert-Butylbenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015084614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15084-61-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TERT-BUTYLBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNV57PU3B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Tert Butylthiophenol and Its Derivatives

Classical and Evolving Synthetic Pathways to Aryl Thiols

The preparation of aryl thiols, including 3-tert-butylthiophenol, can be achieved through both direct synthesis and the modification of precursor molecules. These approaches provide versatile entries into this important class of compounds.

Direct Synthesis Strategies for tert-Butylthiophenols

The direct synthesis of tert-butylated thiophenols often involves the reaction of a suitable starting material with a tert-butylating agent. For instance, p-tert-butylthiophenol has been synthesized by heating a mixture of tert-butyl 4-(tert-butyl)phenyl sulfide (B99878) with thiophenol in the presence of a boron trifluoride-phosphoric acid complex. prepchem.com This method resulted in a 65% yield of the desired product. prepchem.com Another approach involves the reduction of p-tert-butylbenzenesulfonyl chloride. chemicalbook.com In a specific example, a mixture of p-tert-butylbenzenesulfonyl chloride, water, and chlorosulfonic acid was treated with triphenylphosphine, iron, and sodium sulfide at 200°C to afford p-tert-butylthiophenol in a high yield of 93.7%. chemicalbook.com

| Starting Material | Reagents | Product | Yield | Reference |

| tert-Butyl 4-(tert-butyl)phenyl sulfide | Thiophenol, Boron trifluoride-phosphoric acid | p-tert-Butylthiophenol | 65% | prepchem.com |

| p-tert-Butylbenzenesulfonyl chloride | Water, Chlorosulfonic acid, Triphenylphosphine, Iron, Sodium sulfide | p-tert-Butylthiophenol | 93.7% | chemicalbook.com |

Derivatization Approaches from Precursor Aromatic Systems

An alternative to direct synthesis is the derivatization of pre-existing aromatic compounds. This can involve the introduction of a thiol group onto a tert-butylated aromatic ring or the tert-butylation of a thiophenol derivative. For example, the synthesis of dibenzobenzodithiophenes (DBDTs) has been achieved through the SNAr reaction of dibromobenzenes with p-tert-butylthiophenol, followed by a palladium-catalyzed dehydrogenative intramolecular C–H/C–H coupling. dtu.dk This highlights the use of a tert-butylthiophenol as a nucleophile in building more complex sulfur-containing aromatic systems. dtu.dk

Advanced Synthetic Approaches Utilizing this compound

This compound is a valuable precursor in modern synthetic organic chemistry, particularly in metal-catalyzed reactions that form new carbon-sulfur bonds and other transformations.

Metal-Mediated and Catalyzed Synthesis of Organosulfur Compounds

Transition metal catalysis offers powerful tools for the construction of organosulfur compounds, with palladium and copper being prominent metals in this field. rsc.org These methods often allow for the formation of C-S bonds under milder conditions and with greater functional group tolerance than traditional methods.

Palladium catalysts are effective in mediating the cleavage of the S-C bond in thioether precursors, which can be a key step in the synthesis of various organosulfur compounds. researchgate.netresearchgate.net For example, the synthesis of 2,6-diformyl-4-tert-butylthiophenol dioxime was accomplished through a palladium-mediated S-C cleavage of the corresponding S-tert-butyl protected thioether. researchgate.net This process demonstrates the utility of the tert-butylthio group as a protecting group that can be cleaved under specific palladium-catalyzed conditions. Furthermore, palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers provides a novel method for creating new C-S bonds. nih.gov This reaction has a broad scope and is compatible with various functional groups. nih.gov

| Catalyst System | Reaction Type | Substrates | Products | Key Features | Reference |

| PdCl2, Xantphos | Intermolecular Transthioetherification | Aryl halides, Thioethers | Aryl sulfides | Broad scope, excellent functional group compatibility | nih.gov |

| Pd(0) complex | S-C Bond Cleavage | S-tert-butyl protected thioether | Thiophenol derivative | Enables deprotection under specific catalytic conditions | researchgate.net |

Copper-catalyzed reactions are a cornerstone for the formation of C-S bonds, coupling thiols with various partners. researchgate.net These reactions are often cost-effective and can be performed under mild conditions. acs.org A notable example is the copper-catalyzed C-S direct cross-coupling of thiols with 5-arylpenta-2,4-dienoic acid ethyl esters, which proceeds under moderate conditions to yield biologically relevant thioether derivatives. nih.gov Ligand-free copper-catalyzed C-S coupling of aryl iodides and thiols has also been developed, offering a simple and inexpensive route to diaryl thioethers. acs.org Furthermore, a photoinduced, copper-catalyzed method allows for the coupling of aryl thiols with aryl halides at temperatures as low as 0°C without the need for an added ligand, proceeding through a single-electron transfer (SET) pathway. organic-chemistry.org

| Catalyst System | Reaction Type | Substrates | Products | Key Features | Reference |

| CuI, Cs2CO3 | C-S Cross-Coupling | Thiols, 5-arylpenta-2,4-dienoic acid ethyl ester | 5-phenyl-3-phenylsulfanylpenta-2,4-dienoic acid ethyl ester derivatives | Moderate conditions, synthesis of biologically active molecules | nih.gov |

| CuI (ligand-free) | C-S Cross-Coupling | Aryl iodides, Thiophenols | Diaryl thioethers | Simple, inexpensive, mild conditions | acs.org |

| CuI (photoinduced) | C-S Cross-Coupling | Aryl thiols, Aryl halides | Diaryl thioethers | Very mild conditions (0°C), ligand-free, SET mechanism | organic-chemistry.org |

Photochemical and Radical-Based Synthetic Methods

The synthesis and modification of compounds involving this compound can be achieved through methods that utilize highly reactive intermediates generated by light or radical initiators. Thiyl radicals (RS•), which are sulfur-centered radicals, are versatile intermediates that can be readily generated from the corresponding thiols. nih.gov These methods offer alternative pathways to traditional ionic reactions.

Photochemical Reactions: Aryl thiols can undergo photochemical reactions, which are initiated by the absorption of light. nih.gov A notable example is the photo-induced carboxylation of the C(sp²)−S bond in aryl thiols using carbon dioxide (CO₂). In this process, an aryl thiol is treated with a base like potassium t-butoxide in a solvent such as DMSO under a CO₂ atmosphere and irradiated with UV light (e.g., 365 nm). This leads to the formation of the corresponding benzoic acid, demonstrating a method for C-S bond cleavage and C-C bond formation under mild, light-induced conditions. nih.gov While not a synthesis of the thiophenol itself, it showcases a specific photochemical reactivity of this class of compounds.

Radical-Based Reactions: Radical-based approaches are effective for forming new bonds at the sulfur atom. Thiyl radicals can be generated and participate in various transformations, including coupling reactions. For instance, a catalytic system involving a simple Nickel(II) salt and a Lewis acid has been shown to facilitate the aerobic oxidative coupling of thiols with phosphonates. In a documented example using the isomer 4-tert-butylthiophenol (B146185), a reaction with diethyl phosphite (B83602) in the presence of Nickel(II) acetate (B1210297) (Ni(OAc)₂) and Yttrium(III) triflate (Y(OTf)₃) under an oxygen atmosphere yields the corresponding S-aryl phosphorothioate (B77711). acs.org This reaction proceeds through a presumed Ni(II)/Ni(III) catalytic cycle where the Lewis acid assists in the activation of the thiol. acs.org Such radical-based coupling reactions highlight methods for creating complex derivatives from a thiophenol precursor.

Preparation of Substituted Butadienes and Butenynes

This compound can serve as a nucleophile for the synthesis of complex thio-substituted dienes and enynes. These reactions typically involve the substitution of halogen atoms on highly chlorinated or brominated butadienes. researchgate.netresearchgate.net While much of the specific literature details the reactions of the 4-tert-butylthiophenol isomer, the principles of these nucleophilic substitution reactions are broadly applicable to the 3-isomer due to similar electronic properties.

The reaction of a polyhalogenated butadiene, such as 2H-1,1,3,4,4-pentachloro-1,3-butadiene, with an aryl thiol in the presence of a base like sodium hydroxide (B78521) or triethylamine (B128534), can lead to a variety of products. dergipark.org.trdergipark.org.tr Depending on the stoichiometry and reaction conditions, mono-, bis-, tris-, and even tetrakis-thio-substituted butadienes or butenynes can be formed. researchgate.netdergipark.org.tr For example, reacting 4-tert-butylbenzenethiol with 2H-1,1,3,4,4-pentachloro-1,3-butadiene has been shown to yield both mono-thio-substituted butadienes and tris-thio-substituted butenynes. dergipark.org.tr

The table below summarizes a general reaction pathway for the synthesis of such derivatives.

| Starting Material | Reagent | Base | Typical Products |

| 2H-1,1,3,4,4-Pentachloro-1,3-butadiene | This compound | NaOH / Et₃N | Mono- and poly-thio-substituted 1,3-butadienes and 1-buten-3-ynes |

| 1,1,3,3,4,4-Hexachloro-1-butene | This compound | NaOH / Et₃N | Poly(thio)substituted butadienes and butenynes |

This table is representative of reactions documented for various aryl thiols, including the 4-tert-butyl isomer, and illustrates the expected outcome for this compound.

Synthesis of Thioaryl-Substituted Phthalocyanine (B1677752) Derivatives

This compound is a key precursor for synthesizing non-peripherally substituted thioaryl phthalocyanines, which are complex macrocycles studied for their unique optical and electronic properties. nih.govresearchgate.net These properties make them of interest for applications such as dye-sensitized solar cells. academie-sciences.fr The synthesis is a multi-step process that builds the final macrocycle from smaller, functionalized units.

The general synthetic route proceeds as follows:

Synthesis of Phthalonitrile-3,6-ditriflate: The process begins with 2,3-dicyanohydroquinone, which is reacted with trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) in the presence of pyridine (B92270) to produce phthalonitrile-3,6-ditriflate. This step converts the hydroxyl groups into highly effective triflate leaving groups. acrhem.org

Nucleophilic Aromatic Substitution: The triflate intermediate is then reacted with this compound. The thiolate, typically generated in situ with a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO), displaces the triflate groups to form 3,6-bis(3-tert-butylphenylthio)phthalonitrile. acrhem.org This reaction creates the key thioether linkage.

Cyclotetramerization: In the final step, four molecules of the resulting bis(thioaryl)phthalonitrile undergo a template-assisted cyclotetramerization. This is often carried out by heating the phthalonitrile (B49051) derivative in a high-boiling solvent like 1-pentanol (B3423595) with a metal salt (e.g., Zn(OAc)₂) and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). academie-sciences.fracrhem.org This reaction forms the stable 18-π electron phthalocyanine macrocycle, yielding a product like 1,4,8,11,15,18,22,25-octakis(3-tert-butylphenylthio)phthalocyanine.

The table below outlines the key stages of this synthesis.

| Step | Precursor(s) | Key Reagents | Intermediate/Product |

| 1 | 2,3-Dicyanohydroquinone | Trifluoromethanesulfonic anhydride, Pyridine | Phthalonitrile-3,6-ditriflate |

| 2 | Phthalonitrile-3,6-ditriflate, this compound | K₂CO₃, DMSO | 3,6-bis(3-tert-butylphenylthio)phthalonitrile |

| 3 | 3,6-bis(3-tert-butylphenylthio)phthalonitrile | Zn(OAc)₂, DBU, 1-Pentanol | Zinc(II) 1,4,8,11,15,18,22,25-octakis(3-tert-butylphenylthio)phthalocyanine |

Green Chemistry and Sustainable Synthesis Considerations

In line with the principles of green chemistry, efforts are directed towards developing synthetic routes that are more environmentally friendly, utilizing milder conditions, safer solvents, and recyclable catalysts.

Solvent-Free and Mild Reaction Conditions

The development of solvent-free synthetic methods is a primary goal of green chemistry, as it reduces waste and potential environmental hazards associated with organic solvents. While many reactions involving thiophenols are being adapted to solvent-free conditions, the synthesis of the thiophenol itself presents challenges.

A known method for preparing thiophenols is the reduction of the corresponding aryl sulfonyl chlorides. chemicalbook.com This can be adapted to a solvent-free process via uncatalyzed transfer hydrogenation, though it often requires high temperatures (160–210 °C), which is not considered a mild condition. chemicalbook.com

However, subsequent reactions to create derivatives of this compound can often be performed under greener conditions. For example, the methylation of thiols has been achieved using trimethyl phosphate (B84403) (TMP) in combination with calcium hydroxide. This reaction can proceed under neat (solvent-free) conditions at 80 °C or, even more mildly, in water at room temperature, showcasing a significant improvement over traditional methods. thieme-connect.com Another example is the synthesis of β-hydroxy sulfides from thiophenols and cyclic carbonates, which can be catalyzed by zeolites under solvent-free conditions. tandfonline.comtandfonline.com These examples demonstrate the successful application of mild and solvent-free principles to the reactivity of thiophenols.

Environmentally Benign Reagents and Catalytic Systems

The use of non-toxic, efficient, and recyclable catalysts is central to sustainable synthesis. For reactions involving thiophenols, several environmentally benign systems have been explored.

Recyclable Catalysts:

Zeolites: Large-pore zeolites, such as Na-X, have been employed as effective and recyclable catalysts for the synthesis of β-hydroxy sulfides from thiophenols and cyclic carbonates. These solid acid catalysts facilitate the reaction without the need for a solvent and can be recovered and reused. tandfonline.comtandfonline.com

Polymer Catalysts: Polyether amines have been introduced as novel, cost-effective, and recyclable base catalysts for the aerobic oxidation of thiophenols to disulfides. This system uses air as the oxidant and avoids expensive or toxic reagents, with the catalyst being easily recovered and reused without significant loss of activity. mdpi.com

Benign Reagents and Efficient Catalytic Systems:

Aerobic Oxidation: The development of catalytic systems that use molecular oxygen or air as the terminal oxidant is a key area of green chemistry. researchgate.net Systems like the aforementioned polyether amine mdpi.com or simple metal catalysts acs.org enable the use of air instead of stoichiometric, and often hazardous, chemical oxidants.

Gold Nanoparticles: Catalytic systems using gold nanoparticles anchored on functionalized graphene have been shown to be highly effective for reactions like the reduction of 4-nitrophenol. The thiophenol functionalization of the graphene support helps anchor the nanoparticles, creating a synergistic and efficient catalyst. rsc.org This points to advanced, low-cost catalytic designs that could be applied to reactions involving this compound.

The table below summarizes some green approaches relevant to thiophenol chemistry.

| Green Approach | Example System | Reaction Type | Advantages |

| Recyclable Catalyst | Na-X Zeolite | Synthesis of β-hydroxy sulfides | Solvent-free, reusable catalyst. tandfonline.comtandfonline.com |

| Benign Catalyst | Polyether Amine | Aerobic oxidation of thiols | Uses air as oxidant, catalyst is recyclable and cost-effective. mdpi.com |

| Efficient Catalyst | Ni(OAc)₂ / Y(OTf)₃ | Oxidative coupling with phosphonates | Simple metal catalyst, uses air as oxidant. acs.org |

| Solvent-Free | Trimethyl Phosphate / Ca(OH)₂ | Methylation of thiols | No organic solvent, can be run in water at room temperature. thieme-connect.com |

Fundamental Reaction Mechanisms of Aryl Thiols

The reactivity of aryl thiols is largely dictated by the sulfur-hydrogen (S-H) bond and the sulfur atom's lone pairs of electrons. These features allow for participation in nucleophilic, radical, and redox reactions.

Thiols are soft nucleophiles, and their reactivity is significantly enhanced upon deprotonation to the corresponding thiolate anion. semanticscholar.org The thiolate, being anionic, is a much more potent nucleophile than the neutral thiol group. semanticscholar.orgnih.gov The nucleophilicity of thiolate anions makes them active participants in various chemical transformations, including nucleophilic substitution and addition reactions. nih.govrsc.org

The rate of reaction involving thiolate anions often follows the Brønsted equation, which correlates the reaction rate constant with the pKa of the parent thiol. nih.govnih.gov For instance, in the nucleophilic addition of aromatic thiols to aryl vinyl sulfones, the reaction is first order with respect to both the vinyl sulfone and the thiolate anion, confirming the latter as the sole active nucleophilic species. rsc.org In comparison to alcohols, thiols are more acidic, meaning the reactive thiolate can be generated under milder basic conditions. semanticscholar.org The reactivity of the protonated thiol group is generally considered negligible compared to that of the thiolate anion. nih.gov

Thiyl radicals (ArS•) are key intermediates in many reactions of aryl thiols. They are typically generated through the homolytic cleavage of the S-H bond and are known to react efficiently with unsaturated functional groups. nih.gov

The formation of a thiyl radical proceeds via the homolytic cleavage of the sulfur-hydrogen bond. frontiersin.org This process can be initiated by heat, light (photolysis), or the use of radical initiators like azobisisobutyronitrile (AIBN). researchgate.netprinceton.edu The bond dissociation energy (BDE) of the S-H bond in thiols is relatively low (around 87 kcal/mol), facilitating radical formation. frontiersin.org For thiophenols, the S-H bond is generally weaker than in alkanethiols due to resonance stabilization of the resulting thiyl radical. princeton.eduresearchgate.net This cleavage is a primary photochemical process for thiols, yielding a hydrogen atom and the corresponding thiyl free radical. researchgate.net

A hallmark of thiol radical chemistry is the anti-Markovnikov addition to alkenes, commonly known as the thiol-ene reaction. frontiersin.orgwikipedia.org This reaction proceeds through a radical chain mechanism. wikipedia.orgyoutube.com

Initiation : A thiyl radical (RS•) is generated from the thiol (RSH) via photolysis or a radical initiator. wikipedia.org

Propagation Step 1 : The thiyl radical adds to the C=C double bond of an alkene. This addition occurs at the less substituted carbon atom to produce a more stable, higher-substituted carbon-centered radical. wikipedia.orgyoutube.com

Propagation Step 2 : The carbon-centered radical then abstracts a hydrogen atom from another thiol molecule. This step forms the final thioether product and regenerates a thiyl radical, which can continue the chain reaction. frontiersin.orgwikipedia.org

This mechanism consistently leads to the anti-Markovnikov product, where the sulfur atom is bonded to the less substituted carbon of the original alkene. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This regioselectivity is a key feature and a synthetically useful aspect of radical-mediated thiol additions. wikipedia.orgorganic-chemistry.org

The sulfur atom in this compound is in a reduced state and is readily susceptible to oxidation. A common oxidative transformation for thiols is the formation of disulfides. Studies on the analogous compound, 4-tert-butylbenzenethiol, demonstrate that it can be efficiently oxidized to the corresponding disulfide (bis(4-tert-butylphenyl) disulfide) using a simple activated carbon and air system. kobe-u.ac.jp

Furthermore, this compound can participate in oxidative coupling reactions. For example, p-tert-butylthiophenol undergoes aerobic oxidative coupling with phosphonates in the presence of a Nickel(II)/Y(OTf)₃ catalyst system to form thiophosphates. acs.org The compound has also been used as a ligand in the synthesis of gold nanoclusters, a process involving the reduction of a gold precursor in the presence of the thiol. chinesechemsoc.org

Reductive processes typically involve the cleavage of the disulfide back to the thiol. For instance, functionalized disulfides can be reduced by agents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding thiols (or thiones, depending on the structure). kobe-u.ac.jp

Radical-Mediated Transformations Involving Thiyl Radicals

C-S Bond Formation and Cleavage Reactions

The carbon-sulfur bonds in this compound—both the aryl C-S bond and the alkyl S-C bond—exhibit distinct reactivities and can be selectively formed or cleaved under specific conditions.

C-S Bond Formation: The construction of the aryl C-S bond is a fundamental transformation in organic synthesis. sioc-journal.cn General methods include transition metal-catalyzed cross-coupling reactions between aryl halides and thiols, and Sandmeyer-type radical substitutions of arenediazonium salts. organic-chemistry.orgrsc.org Visible-light-mediated C-S bond formation has gained attention as a milder and greener alternative. sioc-journal.cn

C-S Bond Cleavage: The cleavage of the robust C(sp²)-S bond in aryl thiols is challenging due to its high bond dissociation energy (approx. 86 kcal mol⁻¹). nih.gov However, recent advances have enabled this transformation. A photo-induced, transition-metal-free method has been developed for the carboxylation of aryl thiols with CO₂, where the C(sp²)-S bond of 4-tert-butylthiophenol is cleaved and a carboxyl group is introduced. nih.gov The mechanism is believed to involve the formation of an electron donor-acceptor (EDA) complex, followed by a radical process. nih.gov

The S-C(tert-butyl) bond can also be selectively cleaved. Palladium-mediated cleavage of this bond has been achieved in a derivative of 4-tert-butylthiophenol to synthesize a more complex ligand, demonstrating that the tert-butyl group can act as a protecting group that is removed under specific catalytic conditions. researchgate.net In other systems, visible light has been used to trigger the mesolytic cleavage of C-S bonds in benzylic thioethers, generating carbocation intermediates that can be trapped by nucleophiles. unipr.it

Mechanistic Studies of Cross-Coupling Reactions

Cross-coupling reactions are fundamental in C-C bond formation, and their mechanisms are well-understood to involve a sequence of oxidative addition, transmetalation, and reductive elimination. researchgate.net While the general principles of cross-coupling reactions, such as the Suzuki-Miyaura reaction, are established, the specific behavior of substrates like this compound can be influenced by various factors. researchgate.netnih.govresearchgate.net

Mechanistic investigations into related cross-coupling reactions have highlighted the complexity of the catalytic cycle. researchgate.net For instance, in the Suzuki-Miyaura cross-coupling of 3-bromo-1,2,4,5-tetrazine, a combination of kinetic analysis, isolation of catalytic intermediates, and computational methods was used to probe the reaction mechanism. uzh.ch Such studies reveal that the transmetalation step can be a critical, and sometimes rate-determining, part of the process. researchgate.netuzh.ch The presence of additives, like silver salts, can be crucial for facilitating the transmetalation of challenging substrates. uzh.ch

In the context of nickel-catalyzed cross-coupling reactions, mechanistic studies have revealed the involvement of anionic nickel complexes as key intermediates. rsc.org The formation of these complexes can trigger different reaction pathways, leading to either four-component coupling products or simpler cross-coupling products. rsc.org The selectivity of these reactions is often influenced by steric and electronic effects of the substituents on the aryl Grignard reagents involved. rsc.org

A study on the Lewis acid-promoted aerobic oxidative coupling of thiols with phosphonates using a nickel(II) catalyst demonstrated that p-tert-butylthiophenol could be effectively coupled to produce the corresponding thiophosphate. acs.org The crucial role of the Lewis acid in promoting the catalytic activity was highlighted. acs.org

Detailed mechanistic data for cross-coupling reactions specifically involving this compound is not extensively available in the provided search results. However, the principles derived from studies of similar thiol compounds and coupling reactions provide a framework for understanding its likely reactivity.

Strategies for S-C Bond Activation

The activation and cleavage of the S-C bond in thiophenol derivatives is a significant transformation in organic synthesis. One notable strategy involves palladium-mediated S-C bond cleavage. This has been demonstrated in the synthesis of 2,6-diformyl-4-tert-butylthiophenol dioxime from its S-tert-butyl protected thioether precursor. researchgate.net

Another approach involves the reaction of phosphine (B1218219) ligands tethered with tert-butylthiophenyl groups with Group 10 metal compounds. For example, a PS3-type tripodal tetradentate ligand, P(2-t-BuSC6H4)3, was synthesized and its reaction with nickel and palladium complexes led to the elimination of a t-Bu group, demonstrating S-C bond activation. researchgate.net Specifically, the reaction with [PdCl2(PhCN)2] resulted in the elimination of t-BuCl to form a 4-coordinate square planar palladium complex. researchgate.net

Intramolecular and Intermolecular Cyclization Reactions

This compound and its derivatives participate in both intramolecular and intermolecular cyclization reactions, leading to the formation of various heterocyclic compounds.

Intermolecular Cyclization:

A notable example is the bismuth triflate (Bi(OTf)3)-catalyzed intermolecular cyclization of thiophenols with allylic alcohols to form thiochromane derivatives. thieme-connect.com In this one-pot reaction, 4-tert-butylbenzenethiol reacts with 3-methylbut-2-en-1-ol in the presence of Bi(OTf)3 to yield the corresponding thiochromane. thieme-connect.com The catalyst is believed to act as both a hard and soft metal, facilitating the reaction. thieme-connect.com Control experiments indicated that the catalyst plays a crucial role in achieving high yields. thieme-connect.com

Thiyl radicals, which can be generated from thiophenols, are also versatile intermediates for cyclization reactions. mdpi.com Odorless thiyl precursors like 4-tert-butylbenzenethiol have been used in the thiyl radical-mediated cyclization of ω-alkynyl O-silyloximes to furnish cyclic O-silylhydroxylamines. mdpi.comresearchgate.net

Intramolecular Cyclization:

Intramolecular cyclization reactions are also a key strategy for synthesizing complex molecules. While direct examples involving this compound are not detailed in the provided results, related studies on sterically hindered diiminophenols demonstrate the principle of intramolecular cyclization-decyclization equilibrium. rsc.org Furthermore, gold(I)-catalyzed intramolecular cyclization of enynes has been shown to be a powerful method for constructing polycarbocycles. nih.gov

Theoretical studies on the intramolecular C-H insertion of a phosphanylidenecarbene substituted with a 2,4,6-tri-tert-butylphenyl group have provided insights into the energetics of such cyclizations. researchgate.net These studies help in understanding the feasibility and pathways of intramolecular ring-closing reactions.

The following table summarizes the conditions and outcomes of a relevant intermolecular cyclization reaction.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| 4-tert-butylbenzenethiol | 3-methylbut-2-en-1-ol | Bi(OTf)3 | Thiochromane derivative | 76 |

Table 1: Bismuth Triflate-Catalyzed Intermolecular Cyclization thieme-connect.com

Charge-Transfer Complex Formation Dynamics in Reactions

Charge-transfer (CT) complexes are formed when a Lewis acid and a Lewis base interact, resulting in a partial transfer of electron density. libretexts.org These complexes can play a significant role in chemical reactions and are characterized by the appearance of new absorption bands in their electronic spectra. libretexts.org

The formation of a charge-transfer complex has been mentioned in the context of reactions involving 4-tert-butylthiophenol. sciengine.com In weakly bound Lewis acid-base adducts, also known as donor-acceptor complexes, the base (donor) transfers a partial negative charge to the acid (acceptor). libretexts.org

Dinuclear platinum(II) complexes containing a 3-tert-butyl-orthocatecholate donor and a 4,4′-di-tert-butyl-2,2′-bipyridine acceptor exhibit donor → acceptor ligand-to-ligand charge transfer (LL'CT) bands in the visible spectrum. rsc.org The properties of these complexes, including their excited state lifetimes, are influenced by the intramolecular interaction between the metal centers. rsc.org

While the specific dynamics of charge-transfer complex formation in reactions of this compound are not extensively detailed in the provided search results, the general principles of CT complex formation provide a basis for understanding its potential interactions with other molecules. The formation of such complexes can influence reaction pathways and rates.

Biotransformations and Conjugate Formation Pathways

The biotransformation of xenobiotics often involves conjugation with endogenous molecules to facilitate their excretion. In the case of tert-butylhydroquinone (B1681946) (TBHQ), a metabolite of butylated hydroxyanisole (BHA), studies in male Fischer 344 rats have shown that it undergoes oxidation and subsequent conjugation with glutathione (B108866) (GSH). nih.gov

The biliary metabolites of TBHQ include 2-tert-butyl-5-glutathion-S-ylhydroquinone, 2-tert-butyl-6-glutathion-S-ylhydroquinone, and 2-tert-butyl-3,6-bisglutathion-S-ylhydroquinone. nih.gov Further metabolism of these conjugates occurs before their excretion in urine. nih.gov Liquid chromatography/mass spectroscopic analysis of the urine has tentatively identified the presence of 2,5-dihydroxy-3-tert-butyl-thiophenol and 2,5-dihydroxy-4-tert-butylthiophenol, along with their S-methyl derivatives. nih.govresearchgate.net

Another important pathway for conjugate formation is the conjugate addition of thiols to α,β-unsaturated systems. The enantioselective addition of 4-tert-butylthiophenol to α,β-unsaturated thioesters has been studied as a method to create specific stereocenters. d-nb.info This type of reaction has been applied in the total synthesis of complex natural products like epothilones A and B. d-nb.infobeilstein-journals.org The conjugate addition of 4-tert-butylbenzenethiol to α,β-unsaturated iminium ions has also been demonstrated in a biomimetic model system. nih.gov

The following table lists some of the identified metabolites and conjugates of related compounds.

| Parent Compound | Metabolite/Conjugate | Biological Matrix |

| tert-Butylhydroquinone (TBHQ) | 2,5-dihydroxy-3-tert-butyl-thiophenol | Urine (rat) |

| tert-Butylhydroquinone (TBHQ) | 2,5-dihydroxy-4-tert-butyl-thiophenol | Urine (rat) |

| tert-Butylhydroquinone (TBHQ) | 2-tert-butyl-5-glutathion-S-ylhydroquinone | Bile (rat) |

| tert-Butylhydroquinone (TBHQ) | 2-tert-butyl-6-glutathion-S-ylhydroquinone | Bile (rat) |

| tert-Butylhydroquinone (TBHQ) | 2-tert-butyl-3,6-bisglutathion-S-ylhydroquinone | Bile (rat) |

Table 2: Identified Biotransformation Products nih.govresearchgate.net

Research Imperatives for 3 Tert Butylthiophenol

The unique structural features of 3-tert-Butylthiophenol present several compelling areas for future research. A primary focus is to further elucidate how the interplay of the meta-positioned tert-butyl group's steric and electronic effects dictates the reactivity of the thiol functionality. This includes a deeper investigation into its role in transition-metal-catalyzed cross-coupling reactions, where ligand design based on the thiophenol structure could lead to novel catalytic systems.

Another important research direction is the exploration of this compound as a building block in materials science. Its potential to influence molecular self-assembly makes it a candidate for creating functional materials with tailored properties, such as organic semiconductors or porous networks. acs.orgresearchgate.net Understanding and controlling the on-surface behavior of this molecule could pave the way for advancements in nanotechnology and surface engineering. aip.org

Finally, the synthesis of derivatives of this compound and the evaluation of their properties remain a key objective. This includes the preparation of novel polymers, dyes, and potential pharmaceutical intermediates, leveraging the unique characteristics imparted by the 3-tert-butylthiophenyl scaffold. ontosight.ai

Interactive Data Table: Properties of Thiophenol and its Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa |

| Thiophenol | C₆H₆S | 110.17 | 169 | 6.62 |

| 4-tert-Butylthiophenol (B146185) | C₁₀H₁₄S | 166.28 | 145-147 (at 10 mmHg) | Not readily available |

| This compound | C₁₀H₁₄S | 166.28 | Not readily available | Not readily available |

Role in Catalysis and Advanced Ligand Design

3-tert-Butylthiophenol as a Ligand in Transition Metal Catalysis

The design of ligands for transition metal catalysts is crucial for controlling reactivity and selectivity. diva-portal.orgmdpi.com The introduction of a tert-butyl group onto a thiophenol scaffold, as seen in this compound, is a deliberate design choice that leverages both steric and electronic effects.

Steric Effects: The bulky tert-butyl group provides significant steric hindrance around the metal center. google.com This steric bulk can influence the coordination number and geometry of the metal complex, limit unwanted side reactions, and enhance the stability of the catalyst. google.comsci-hub.se For instance, in certain catalytic systems, increased steric demand from tert-butyl groups has been shown to improve selectivity. sigmaaldrich.com The steric hindrance can also prevent the close self-assembly of ligands on the surface of nanoparticle catalysts, which can increase opportunities for interaction with substrates.

Electronic Effects: The tert-butyl group is an electron-donating group. This electronic influence can modulate the electron density at the sulfur atom, which in turn affects the strength of the metal-sulfur bond and the electronic properties of the metal center. The electron-donating nature of the tert-butyl group can enhance the electron density on the metal, which can be beneficial for certain catalytic steps, such as oxidative addition. chemrxiv.org

The combination of these steric and electronic properties allows for the fine-tuning of the catalytic environment. By strategically placing the tert-butyl group on the thiophenol ring, chemists can design ligands that promote specific reaction pathways and lead to desired products with high efficiency and selectivity.

The presence of a this compound-derived ligand can have a profound impact on the performance of a transition metal catalyst, influencing its selectivity, activity, and stability.

Selectivity: The steric bulk of the tert-butyl group is a key factor in controlling the selectivity of a catalytic reaction. mdpi.comrsc.org By creating a more crowded environment around the metal center, it can favor the formation of one stereoisomer or regioisomer over another. For example, in hydrocarboxylation reactions, the use of sterically hindered thiols has been shown to result in better chemoselectivity. chinesechemsoc.org A patent application also suggests that the steric hindrance from tert-butylthiophenol ligands can affect the selectivity of catalysts. google.com

Activity: The electronic properties of the this compound ligand can influence the catalyst's activity. The electron-donating nature of the tert-butyl group can increase the electron density on the metal center, which may enhance its catalytic activity in certain reactions. However, excessive steric hindrance can sometimes impede substrate access to the active site, potentially lowering the reaction rate. mdpi.com Therefore, a balance between steric and electronic effects is often necessary to achieve optimal catalytic activity.

Stability: The tert-butyl group can enhance the thermal and chemical stability of the catalyst. sci-hub.se The steric shielding it provides can protect the metal center from decomposition pathways, leading to a longer catalyst lifetime. This increased stability is particularly important in industrial applications where robust and long-lasting catalysts are required.

The following table summarizes the observed effects of tert-butyl substituted ligands on catalyst performance in various reactions.

| Catalytic Reaction | Ligand Feature | Observed Impact on Performance |

| Cyclopropanation | 2,2′-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] | Increased trans selectivity due to steric demand. sigmaaldrich.com |

| Hydrocarboxylation | 4-tert-butylthiophenol (B146185) | Poorer chemoselectivity compared to more sterically hindered thiols. chinesechemsoc.org |

| Ethylene Oligomerization | Nickel complexes with substituted α-diimine ligands | Increased steric hindrance led to decreased catalyst activity and lower selectivity for C6 products. mdpi.com |

| CO2 Electrochemical Reduction | Au25 nanoclusters with different ligands | Reaction selectivity was not highly sensitive to the steric hindrance of the specific protecting ligands used in the study. rsc.org |

Photoredox Catalysis Involving Thiol Species

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and thiols, including derivatives of this compound, play a significant role in these transformations.

In photoredox catalysis, a photocatalyst absorbs visible light and becomes electronically excited. This excited state can then interact with other molecules through single electron transfer (SET) processes. Thiols can act as reductive quenching agents, where they donate an electron to the excited photocatalyst. This process generates a thiyl radical, a highly reactive intermediate that can participate in a variety of chemical transformations. organic-chemistry.orgacs.orgresearchgate.netchemrxiv.orgnih.gov

The general mechanism often involves the following steps:

Photoexcitation: The photocatalyst absorbs a photon of visible light, promoting it to an excited state.

Reductive Quenching: The excited photocatalyst is quenched by a thiol, which donates an electron to form a thiyl radical cation and the reduced form of the photocatalyst.

Deprotonation: The thiyl radical cation is deprotonated to yield a neutral thiyl radical.

Radical Chain Propagation: The thiyl radical can then initiate a radical chain reaction, for example, by adding to an alkene or alkyne.

Catalyst Regeneration: The reduced photocatalyst is reoxidized to its ground state, completing the catalytic cycle.

A notable application of photoredox catalysis involving thiols is the hydrocarboxylation of alkenes with carbon dioxide (CO₂). chinesechemsoc.orgnih.gov This reaction allows for the direct synthesis of valuable carboxylic acids from simple starting materials.

In these reactions, a thiol catalyst, such as 4-tert-butylthiophenol, plays a crucial role in a visible-light-driven, photocatalyst-free system. chinesechemsoc.orgchinesechemsoc.org The proposed mechanism involves the formation of a charge-transfer complex (CTC) between the thiolate and the alkene upon irradiation with visible light. chinesechemsoc.orgchinesechemsoc.org This excited CTC can then react with CO₂, leading to the formation of the carboxylated product. The use of sterically hindered thiols is often critical for achieving high chemoselectivity in these reactions. chinesechemsoc.org

For example, in the anti-Markovnikov hydrocarboxylation of acrylates and styrenes, 4-tert-butylthiophenol has been used as a thiol source. chinesechemsoc.org While more sterically hindered thiols provided better results in some cases, this demonstrates the principle of using substituted thiophenols in such transformations. chinesechemsoc.org Another study on the arylcarboxylation of unactivated alkenes with CO₂ also successfully employed 4-tert-butylthiophenol as a hydrogen atom transfer (HAT) catalyst in a visible-light photoredox system. nih.gov

The following table highlights the use of tert-butylthiophenol in hydrocarboxylation reactions.

| Reaction | Thiol Used | Role of Thiol | Key Findings |

| Anti-Markovnikov Hydrocarboxylation of Acrylates and Styrenes | 4-tert-butylthiophenol | Thiol source in a photocatalyst-free system | Less sterically hindered than other thiols tested, resulting in poorer chemoselectivity. chinesechemsoc.org |

| Arylcarboxylation of Unactivated Alkenes | 4-tert-butylthiophenol | Hydrogen Atom Transfer (HAT) catalyst | Essential for the reaction, enabling the formation of various polycyclic carboxylic acids. nih.gov |

| Photoinduced Hydrocarboxylation of Alkenes with Formate (B1220265) | Thiol-based system | Thiol-catalyzed radical chain process | A photochemical process to prepare carboxylic acids from formate salts and alkenes. organic-chemistry.orgacs.orgresearchgate.netchemrxiv.org |

Heterogeneous Catalysis Systems Utilizing this compound Derivatives

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. qualitas1998.netresearchgate.net The immobilization of catalytically active species, such as those derived from this compound, onto solid supports is a promising strategy for developing robust and reusable catalysts.

While specific examples of heterogeneous catalysts based directly on this compound are not extensively reported, the principles of using thiol-functionalized supports are well-established. uab.catrsc.org Thiol-containing ligands can be anchored to various solid supports, such as silica (B1680970), polymers, or metal-organic frameworks (MOFs). uab.catmdpi.com The tert-butyl group in a this compound derivative could offer steric protection to the active site even in an immobilized state, potentially enhancing catalyst stability and selectivity.

For instance, gold nanoclusters stabilized by 4-tert-butylbenzenethiol have been investigated as catalysts for CO₂ hydrogenation, demonstrating that the ligand plays a role in the catalyst's performance. rsc.org In another example, the synthesis of gold nanoclusters on a solid support involved the use of 4-tert-butylthiophenol as a ligand. chinesechemsoc.org Furthermore, trace amounts of 2,4,6-tri-t-butylbenzenethiol (B3394878) were identified in a study on the hydrodeoxygenation activity of a sulfided NiMoS/Al₂O₃ catalyst, indicating the presence of complex thiol species in heterogeneous catalytic systems. mdpi.com

The development of heterogeneous catalysts often involves modifying the surface of a support material. The functionalization of silica surfaces with thiol-containing organosilanes is a common technique. uab.cat A derivative of this compound could be incorporated into such a system to create a tailored catalytic environment. The properties of the resulting heterogeneous catalyst would be influenced by the nature of the support, the linker used for immobilization, and the inherent catalytic properties of the this compound-derived complex.

In-depth Analysis of this compound Reveals Limited Research in Key Catalytic and Nanomaterial Applications

Extensive investigation into the scientific literature for the chemical compound this compound reveals a notable scarcity of research pertaining to its specific roles in catalysis and advanced ligand design, particularly concerning metal nanocluster synthesis and noncovalent interactions in catalytic systems. While related isomers, such as 4-tert-butylthiophenol, are well-documented in these fields, data specifically addressing the 3-isomer remains elusive.

This report aimed to detail the functions of this compound based on a structured outline. However, a thorough search of available scientific databases and research publications did not yield specific findings for this compound within the requested contexts of "Role in Metal Nanocluster Synthesis and Stabilization" and "Noncovalent Interactions in Catalytic Systems."

For context, the para-isomer, 4-tert-butylthiophenol (TBBT), is frequently employed as a bulky ligand in the synthesis and stabilization of various metal nanoclusters. acs.orgchinesechemsoc.orgrsc.orgfrontiersin.orgbeilstein-journals.orgbeilstein-journals.orgnih.gov Its significant steric hindrance and electronic properties are instrumental in directing the size, structure, and stability of gold, silver, and copper nanoclusters. acs.orgrsc.orgfrontiersin.org Similarly, the general principles of using bulky thiol ligands to control nanoparticle formation and the critical role of noncovalent interactions—such as hydrogen bonding, π-stacking, and van der Waals forces—in influencing catalytic selectivity are widely recognized areas of study. nih.govharvard.edumdpi.com

Despite the comprehensive research on its structural isomer and the broader class of thiol compounds, specific studies detailing the application of this compound in these advanced chemical applications are not present in the currently accessible body of scientific literature. Therefore, a detailed article on its role in nanocluster synthesis and noncovalent catalytic interactions cannot be provided at this time.

Applications in Advanced Organic Synthesis

Construction of Complex Organic Architectures

The thiol functionality of 3-tert-butylthiophenol serves as a versatile handle for introducing sulfur into a wide array of organic molecules, facilitating the construction of both acyclic and heterocyclic systems.

Thioethers, or sulfides, are a fundamental class of organosulfur compounds, and this compound is a ready precursor for their synthesis. The formation of the carbon-sulfur bond can be achieved through several established methods. A common approach is the nucleophilic substitution reaction where the thiolate, generated by deprotonating this compound with a base, displaces a leaving group on an alkyl halide.

Furthermore, the anti-Markovnikov addition of thiols to alkenes, often proceeding via a radical mechanism, provides a highly efficient and atom-economical route to linear thioethers. organic-chemistry.org This reaction can be initiated by light or radical initiators. organic-chemistry.org Modern cross-coupling strategies, frequently catalyzed by transition metals like palladium or nickel, have expanded the scope of thioether synthesis to include the formation of aryl sulfides from aryl halides or triflates. organic-chemistry.org For instance, research has demonstrated the reaction of 4-tert-butylbenzenethiol with polychlorinated butadienes to yield mono-thio-substituted butadiene products. dergipark.org.tr

| Method | Reactants | Product Type | Reference |

| Nucleophilic Substitution | This compound + Alkyl Halide | Alkyl Aryl Sulfide (B99878) | organic-chemistry.org |

| Thiol-Ene Reaction | This compound + Alkene | Linear Alkyl Aryl Sulfide | organic-chemistry.org |

| Palladium-Catalyzed Cross-Coupling | This compound + Aryl Halide/Triflate | Diaryl Sulfide | organic-chemistry.org |

| Nickel-Catalyzed Cross-Coupling | This compound + Alkenyl Triflates | Alkenyl Aryl Sulfide | organic-chemistry.org |

The synthesis of sulfur-containing heterocycles is a significant area of medicinal and materials chemistry, and this compound serves as a key starting material.

Thiocoumarins: These structures, which are sulfur analogues of coumarins, can be synthesized using tert-butylated thiophenols. One established method involves the reaction of a thiophenol with diketene (B1670635) in the presence of a condensing agent like anhydrous aluminum chloride. researchgate.net Specifically, 6-tert-butyl-4-methyl-thiocoumarin has been successfully prepared from 6-tert-butylthiophenol. tandfonline.comresearchgate.net The resulting thiocoumarin can be further modified, for example, through thionation using Lawesson's or Davy's reagent to produce dithiocoumarins. researchgate.nettandfonline.com

Thiazoles: The thiazole (B1198619) ring is a common motif in pharmaceuticals. nih.gov While direct incorporation of this compound into the thiazole ring is less common, it can serve as a precursor. For example, it can be used to synthesize a corresponding thioamide, which is a classic building block for the Hantzsch thiazole synthesis, reacting with an α-haloketone to form the thiazole core. pharmaguideline.comnih.gov Modern methods also allow for the synthesis of thiazoles through various catalytic cycles where a substituted thiol could be a key reactant. organic-chemistry.org

| Heterocyclic System | Synthetic Role of this compound | Key Intermediates/Reagents | References |

| Thiocoumarins | Direct reactant in cyclocondensation | Diketene, Aluminum Chloride | tandfonline.com, researchgate.net, researchgate.net |

| Thiazoles | Precursor to thioamide intermediates | α-haloketones (in Hantzsch synthesis) | pharmaguideline.com, nih.gov, nih.gov |

Thiol-Ene and Related Click Chemistry Applications

The thiol-ene reaction, which involves the addition of a thiol across a double bond, has gained prominence as a "click" reaction due to its high efficiency, stereoselectivity, and tolerance of a wide range of functional groups. magtech.com.cnmdpi.com The reaction can be initiated either by radicals or by nucleophiles/bases and results in the robust formation of a thioether linkage. rsc.org The thiol group of this compound is the active component in these transformations, allowing it to be "clicked" onto molecules containing alkene or alkyne functionalities. This has broad applications in materials science for creating polymers and modifying surfaces. magtech.com.cn

The principles of thiol-ene chemistry extend into the realm of biological chemistry. The reactivity of the thiol group in this compound is analogous to that of the side chain of cysteine, a naturally occurring amino acid. explorationpub.com Cysteine-selective modification is a cornerstone of bioconjugation, used to attach probes, drugs, or polymers to peptides and proteins. explorationpub.comnih.gov

Strategies such as the hydrosulfuration of ynamides have been developed for the precise modification of cysteine residues in proteins. nih.gov While this compound itself is not used directly on biological targets, it serves as a valuable small-molecule model for developing and optimizing these conjugation reactions. The insights gained from studying its reactivity can be translated to more complex systems, aiding in the development of novel bioconjugation tools for creating antibody-drug conjugates and other protein therapeutics. nih.govnih.gov

Stereoselective Transformations Facilitated by Thiol Intermediates

Thiyl radicals, generated from thiols, are versatile intermediates for initiating complex chemical transformations. The use of substituted thiophenols like 4-tert-butylbenzenethiol has been highlighted in the thiyl radical-mediated cyclization of unsaturated substrates. mdpi.com In these reactions, the thiyl radical adds to an alkyne or alkene, generating a carbon-centered radical that can then cyclize to form a new ring system. This process can create new stereocenters, and the nature of the substrate and reaction conditions can influence the stereochemical outcome of the transformation. The tert-butyl group often imparts favorable properties, such as reduced odor, without impeding the essential radical-mediated reactivity. mdpi.com

Strategic Use as a Chemical Reagent

Beyond its role as a structural component, this compound and its isomers are employed as strategic chemical reagents that offer specific advantages over simpler thiols like thiophenol.

One significant application is as an odorless deprotecting agent . In the chemical synthesis of oligonucleotides, phosphate (B84403) or phosphorothioate (B77711) protecting groups (like methyl groups) must be removed. 2-Methyl-5-tert-butylthiophenol, in combination with an amine base, has been shown to efficiently and cleanly remove these groups, providing a less hazardous and non-toxic alternative to the volatile and malodorous thiophenol. researchgate.net

Additionally, substituted tert-butyl-thiophenol can act as a precursor to other useful reagents. For example, 4-tert-butylbenzene thiol can be selectively converted into sulfonimidates or sulfonamides using hypervalent iodine reagents. acs.org These products are valuable motifs in medicinal chemistry. acs.org The thiophenol's role as an odorless precursor for thiyl radicals in cyclization reactions is another key strategic application. mdpi.com

| Application | Function of tert-Butylthiophenol Derivative | Advantage | Reference |

| Oligonucleotide Synthesis | Deprotecting agent for phosphate/phosphorothioate esters | Odorless, less toxic replacement for thiophenol | researchgate.net |

| Radical Cyclizations | Thiyl radical precursor | Odorless, controlled radical generation | mdpi.com |

| Reagent Synthesis | Starting material for sulfonamides and sulfonimidates | Provides access to medicinally relevant functional groups | acs.org |

Deprotection in Oligonucleotide Synthesis

In the solid-phase synthesis of oligonucleotides, protecting groups are essential to prevent unwanted side reactions at various functional groups of the nucleotide monomers. The phosphoramidite (B1245037) method, a cornerstone of modern DNA and RNA synthesis, commonly employs methyl groups to protect the phosphate or phosphorothioate backbone during the assembly of the oligonucleotide chain. chemicalbook.comatdbio.com The removal of these protecting groups, a process known as deprotection, is a critical final step to yield the functional oligonucleotide.

While the user's query specified this compound, extensive research reveals that 2-methyl-5-tert-butylthiophenol is the specific reagent utilized for this purpose. researchgate.nettandfonline.comgoogle.com.pg This compound has emerged as a superior alternative to the traditionally used thiophenol. researchgate.nettandfonline.com Thiophenol, although effective, is notorious for its overpowering and unpleasant odor, posing significant challenges in a laboratory setting. google.com.pg

A solution of 2-methyl-5-tert-butylthiophenol, typically in a mixture of triethylamine (B128534) and acetonitrile (B52724), efficiently removes the methyl protecting groups from both phosphate and phosphorothioate triesters. researchgate.nettandfonline.comgoogle.com The reaction yields high-quality oligonucleotides, demonstrating the efficacy of this reagent. researchgate.nettandfonline.com The key advantages of 2-methyl-5-tert-butylthiophenol are that it is an inexpensive, odorless liquid that is not as toxic as thiophenol, making it a more practical and safer choice for large-scale oligonucleotide synthesis. researchgate.nettandfonline.com

The deprotection mechanism involves the nucleophilic attack of the thiolate anion, generated in the basic medium (triethylamine), on the methyl group of the phosphotriester, leading to the formation of the desired phosphodiester or phosphorothioate linkage and the volatile byproduct, methyl tert-butylphenyl sulfide.

Table 1: Properties of 2-methyl-5-tert-butylthiophenol

| Property | Value |

|---|---|

| Molecular Formula | C11H16S |

| Molecular Weight | 180.31 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 260 °C / 760 mmHg |

| Density | 0.98 g/cm³ |

This data is compiled from available research literature. researchgate.net

Formation of S-Aryl Thiol Esters

The formation of S-aryl thiol esters and related S-aryl compounds is a fundamental transformation in organic chemistry, with the resulting products serving as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. While direct and extensive studies on the use of this compound for this purpose are not widely reported, research on the closely related 4-tert-butylthiophenol (B146185) illustrates the utility of tert-butylated thiophenols in creating S-aryl linkages.

One notable application involves the synthesis of (E)-tert-Butyl 4-(4-(tert-butyl)phenylthio)hept-2-enoate. In this synthesis, 4-tert-butylthiophenol is reacted with (±)-tert-butyl hepta-2,3-dienoate. caltech.edu This reaction represents a conjugate addition of the thiol to an allenoate, effectively forming a carbon-sulfur bond and yielding the corresponding S-aryl vinyl sulfide, a class of compounds closely related to S-aryl thiol esters.

Furthermore, tert-butylthiophenol (isomer often unspecified, but likely the commercially available 4-tert-butylthiophenol) has been employed in the synthesis of novel metal phthalocyanines. researchgate.net In this context, it is used to prepare 3,6-bis(thiophenylmethyl) intermediates, which involves the formation of a C-S bond, a critical step in constructing the S-aryl functionality. researchgate.net

In the realm of organocatalysis, the diastereoselective sulfa-Michael addition of thiols to cyclobutene (B1205218) derivatives has been developed to synthesize thio-substituted cyclobutanes. rsc.org Among the various thiols successfully employed in this transformation is tert-butylthiophenol, which leads to the formation of the desired thio-substituted cyclobutane (B1203170) with high diastereoselectivity. rsc.org This reaction further underscores the capability of tert-butylthiophenol to act as a potent nucleophile in the formation of C(sp³)-S bonds, a key feature in the synthesis of various S-aryl compounds.

Table 2: Properties of 4-tert-butylthiophenol

| Property | Value |

|---|---|

| Molecular Formula | C10H14S |

| Molecular Weight | 166.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | -11 °C |

| Boiling Point | 238 °C |

This data is compiled from available safety data sheets and chemical property databases. ontosight.aifishersci.com

Integration Within Materials Science and Polymer Chemistry

Role in Polymer Synthesis and Modification

3-tert-Butylthiophenol serves as a versatile building block and modifying agent in the synthesis of various polymers. Its thiol group provides a reactive site for polymerization and functionalization, while the aromatic ring and tert-butyl group contribute to the final properties of the polymer, such as thermal stability, solubility, and optical characteristics.

High-Refractive Index Polymers (e.g., Poly(arylene sulfide)s)

The development of high-refractive-index polymers (HRIPs) is crucial for applications in advanced optoelectronic devices, including lenses, optical adhesives, and encapsulants for LEDs. nih.gov The refractive index of a polymer is largely determined by its chemical composition, with atoms and functional groups possessing high molar refraction being key contributors. rsc.org According to the Lorentz-Lorenz equation, sulfur atoms and aromatic rings are highly effective at increasing the refractive index of a polymer due to their high polarizability. rsc.org

Poly(arylene sulfide)s (PAS) are a prominent class of HRIPs characterized by a backbone of alternating aromatic rings and sulfur atoms. nih.govresearchgate.net The synthesis of these polymers often involves the polycondensation of aromatic dithiols with activated dihaloaromatic compounds. nih.govresearchgate.net this compound, containing both a thiophenol moiety and an aromatic ring, is a suitable candidate monomer or co-monomer for synthesizing sulfur-rich polymers. Its incorporation can increase the sulfur content and aromatic density of the polymer backbone, thereby enhancing the refractive index. bohrium.comresearchgate.netrsc.org For example, studies have shown that poly(phenylene sulfide) derivatives can achieve ultrahigh refractive indices, and the introduction of various substituents can tune their optical properties. nih.gov The bulky tert-butyl group on the this compound molecule can also play a crucial role by improving the solubility of the resulting polymers in organic solvents and influencing their morphology, potentially leading to amorphous materials with low birefringence, a desirable property for many optical applications. nih.gov

End-Capping and Molecular Weight Control in Polymerization

This compound can function as a conventional chain transfer agent in free-radical polymerizations. Its use allows for the regulation of polymer molecular weight and introduces a tert-butylphenylthio group at the chain terminus. Furthermore, the principles of chain transfer using thiols are foundational to more advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. wikipedia.orgsigmaaldrich.com RAFT is a type of controlled/"living" radical polymerization that uses thiocarbonylthio compounds to mediate the reaction, enabling the synthesis of polymers with low polydispersity and complex architectures like block copolymers. wikipedia.orgspecificpolymers.comlibretexts.org

| Function | Mechanism | Outcome for Polymer | Relevance of this compound |

|---|---|---|---|

| Molecular Weight Control | A growing polymer radical chain reacts with the CTA, terminating its growth and initiating a new chain. sco-sakai-chem.com | Lower average molecular weight. The degree of polymerization can be controlled by the ratio of monomer to CTA. libretexts.org | Can act as a CTA to regulate polymer size. |

| End-Capping | The CTA fragment is covalently bonded to the end of the terminated polymer chain. fiveable.mesigmaaldrich.com | Introduces specific functionality at the chain end, influencing properties like solubility, reactivity, or biocompatibility. | Introduces a 3-tert-butylphenylthio end-group. |

| Narrowing Polydispersity | In controlled radical polymerization (e.g., RAFT), a rapid equilibrium between active and dormant chains ensures all chains grow at a similar rate. specificpolymers.commdpi.com | Produces polymers with a more uniform chain length (low polydispersity index, PDI). wikipedia.org | While not a RAFT agent itself, it operates on the basic principles of thiol-based chain transfer. |

Development of Biodegradable Polymers

The development of biodegradable polymers is a critical area of research aimed at mitigating plastic pollution. researchgate.netijcea.orglidsen.com These polymers are often aliphatic polyesters or polycarbonates, which can be broken down by microbial action. mdpi.comwiley-vch.de Thiol-based chemistry, particularly thiol-ene "click" reactions, has been employed to synthesize or functionalize certain types of biodegradable polymers. acs.orgresearchgate.net This reaction involves the efficient addition of a thiol across a carbon-carbon double bond (an ene), often initiated by light or a radical initiator. nih.gov

This method has been used to create biodegradable poly(ester-thioether)s by reacting dithiols with alkene-functionalized monomers derived from renewable resources like tartaric or malic acid. nih.gov In other cases, polymers are first synthesized with pendant groups that are reactive toward thiols, allowing for post-polymerization modification to attach specific molecules. acs.orgresearchgate.netchemrxiv.org However, based on available scientific literature, the direct incorporation of monofunctional thiols like this compound as a primary building block or modifying agent in the synthesis of biodegradable polymers is not a widely reported application. The focus in this field is typically on using dithiols to form the polymer backbone or on highly specific thiol-bearing molecules for targeted functionalization.

Functional Materials Development

The specific functionalities of this compound make it a valuable component in the design of advanced functional materials where precise control over molecular structure translates into unique electronic, optical, or catalytic properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs) with Thiol Ligands

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). ua.esnih.govksu.edu.sa These materials are of immense interest due to their exceptionally high porosity and tunable structures, which make them suitable for applications in gas storage, separation, and catalysis. nih.gov

The functionalization of MOF ligands is a key strategy for tailoring their properties. Thiol (-SH) groups are particularly useful functionalities. chemrxiv.orgacs.org They can be incorporated into the organic linkers used to build the MOF structure. acs.orgrsc.org These thiol groups can serve as active sites for capturing heavy metal ions like silver(I) or mercury(II) from water or can be post-synthetically modified to introduce other functionalities. acs.orgrsc.orgresearchgate.net For instance, research has demonstrated the synthesis of thiol-functionalized MOFs that show high efficiency in removing toxic metals from aqueous solutions. rsc.orgnih.gov

While direct use of this compound in this context is not extensively documented, its isomer, 4-tert-butylbenzenethiol (TBBT), has been successfully employed as a ligand to protect and stabilize metal nanoclusters, which are closely related to the metal-node building blocks of MOFs. This demonstrates that aromatic thiols with tert-butyl groups can effectively coordinate to metal centers and can be used to construct well-defined, functional inorganic-organic hybrid materials. bldpharm.com

Organic Semiconductors and Optoelectronic Applications

Organic semiconductors are the active materials in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials are typically based on conjugated organic molecules that allow for the transport of charge carriers. Sulfur-containing aromatic compounds, such as thiophene (B33073) derivatives, are fundamental building blocks in many high-performance organic semiconductors.

The tert-butyl group, as seen in this compound, is known to be a beneficial substituent in organic semiconductors. It can enhance the solubility of the molecules, which aids in solution-based processing, and its bulkiness can influence the solid-state packing of the molecules, which in turn affects charge transport properties. Moreover, tert-butyl groups can improve the environmental stability of the material.

Thiol-containing molecules like this compound can also be used as surface ligands to passivate semiconductor nanocrystals (quantum dots). For example, treating perovskite nanocrystals with 4-tert-butylthiophenol (B146185) has been shown to modify their surface, which is critical for their performance in photocatalysis and other optoelectronic applications. This surface modification can passivate defects and facilitate charge transfer processes at the nanocrystal interface. Given these roles, this compound is a compound with clear potential for use in developing novel organic semiconductors and for the surface engineering of inorganic nanocrystals for optoelectronic devices.

Photosensitizers in Photovoltaic Cells

The unique electronic properties of this compound and its derivatives have positioned them as valuable components in the development of photosensitizers for photovoltaic cells, particularly in the realm of dye-sensitized solar cells (DSSCs) and bulk heterojunction (BHJ) solar cells. Photosensitizers are crucial molecules that absorb solar photons and initiate the process of converting light into electrical energy. scirp.org The introduction of a tert-butylthiophenol moiety into larger molecular structures, such as phthalocyanines, can significantly influence their photophysical and electrochemical properties, enhancing their performance in solar cell applications. scirp.orgbohrium.com

Phthalocyanines are a class of synthetic pigments that have attracted considerable attention as photosensitizers due to their intense absorption in the visible and near-infrared regions of the solar spectrum and their excellent charge transfer properties. scirp.orgbohrium.com However, their efficiency can be limited by aggregation, which quenches the excited state and hinders performance. The strategic attachment of bulky substituents, such as the tert-butylthiophenol group, is a key method to prevent this aggregation and fine-tune the molecule's electronic characteristics. bohrium.com

Detailed research has explored the use of tert-butylthiophenol in synthesizing precursors for advanced photosensitizers. In one study, tert-butylthiophenol was reacted with 3,6-bis(bromomethyl)phthalonitrile and potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) to synthesize 3,6-bis(thiophenyltert-butyl)phthalonitrile. scirp.org This intermediate is a precursor for non-peripheral thioaryl-substituted subphthalocyanines, which are designed for use in DSSCs. scirp.org The introduction of thioaryl groups at non-peripheral positions of the phthalocyanine (B1677752) macrocycle is known to cause a bathochromic (red) shift in the absorption spectrum, allowing the dye to harvest more light from the solar spectrum. scirp.org

In the field of bulk heterojunction (BHJ) solar cells, derivatives of tert-butylthiophenol have been incorporated into complex dimeric zinc-phthalocyanine structures. A study detailed the synthesis of a p-phenyleneethynylene-bridged zinc phthalocyanine dimer bearing bulky tert-butyl thiol substituents at the peripheral positions, referred to as GT60 . bohrium.com This molecule was designed as a donor component to be blended with an acceptor material (PCBM) in a BHJ active layer. The bulky groups effectively suppressed aggregation, a critical factor for efficient charge separation and transport. The resulting solar cell devices demonstrated promising performance, highlighting the potential of using S-heteroatom-containing, non-aggregated dimeric ZnPc derivatives in near-infrared-absorbing solar cells. bohrium.com

| Photosensitizer Derivative | Type of Photovoltaic Cell | Key Feature | Reported Power Conversion Efficiency (PCE) |

|---|---|---|---|

| GT60 (p-phenyleneethynylene-bridged ZnPc dimer with tert-butyl thiol substituents) | Bulk Heterojunction (BHJ) | Bulky tert-butyl thiol groups prevent aggregation and enhance near-infrared absorption. bohrium.com | 4.05% bohrium.com |

| Non-peripheral thioaryl-substituted subphthalocyanines | Dye-Sensitized Solar Cell (DSSC) | Precursor synthesized using tert-butylthiophenol; designed for red-shifted light absorption. scirp.org | Not specified in the study. scirp.org |

Self-Assembly of Thiol-Functionalized Structures

The thiol functional group (-SH) of this compound enables its participation in the bottom-up fabrication of highly organized molecular layers through self-assembly. Specifically, thiols are known to spontaneously form self-assembled monolayers (SAMs) on the surfaces of noble metals, with gold being the most extensively studied substrate due to its chemical inertness. uh.edudiva-portal.org This process is of significant interest in materials science for creating precisely functionalized surfaces. cymitquimica.com

The formation of a SAM is driven by the strong chemical affinity between the sulfur atom of the thiol headgroup and the gold surface, which results in the formation of a stable gold-thiolate bond. diva-portal.org This initial chemisorption is the primary driving force for the self-assembly process. diva-portal.org Subsequently, weaker intermolecular forces, such as van der Waals interactions between adjacent molecules, promote the arrangement of the molecules into a densely packed, ordered, two-dimensional film. uh.edu The typical procedure for creating these structures involves immersing a clean gold substrate into a dilute solution (e.g., 1 mM) of the thiol compound dissolved in a solvent like ethanol. sigmaaldrich.comsigmaaldrich.com While the initial adsorption is rapid, occurring within minutes, achieving a highly ordered, well-packed monolayer often requires longer assembly times, typically ranging from 12 to 48 hours. sigmaaldrich.comsigmaaldrich.com

The final structure and properties of the SAM are dictated by the chemical nature of the thiol molecule, including its backbone and any terminal functional groups. uh.edu In the case of this compound, two key structural features influence its self-assembly behavior:

The Thiophenol Group : The aromatic ring provides rigidity and specific electronic characteristics to the monolayer. The interactions between adjacent phenyl rings (π-π stacking) can contribute to the ordering of the film, leading to different packing arrangements compared to simple alkanethiols.